Cas no 108646-17-9 (Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 3-(aminocarbonyl)-1-a-D-arabinofuranosylpyridinium inner salt (9CI))

Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 3-(aminocarbonyl)-1-a-D-arabinofuranosylpyridinium inner salt (9CI) structure
108646-17-9 structure
Product Name:Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 3-(aminocarbonyl)-1-a-D-arabinofuranosylpyridinium inner salt (9CI)
CAS No:108646-17-9
MF:C21H27N7O14P2
MW:663.425106287003
CID:186543
PubChem ID:196623
Update Time:2025-04-19

Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 3-(aminocarbonyl)-1-a-D-arabinofuranosylpyridinium inner salt (9CI) Chemical and Physical Properties

Names and Identifiers

    • (2S,3S,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate
    • Adenosine5'-(trihydrogen diphosphate), P'&reg
    • nicotinamide arabinoside adenine dinucleotide
    • (2S,3S,4R,5R)-5-({[{[{[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]oxy}methyl)-2-(3-carbamoylpyridinium-1-yl)-4-hydroxytetrahydrofuran-3-olate (non-preferred name)
    • 5'-ester with 3-(aminocarbonyl)-1-a-D-arabinofuranosylpyridinium inner salt (9C
    • 5'-ester with 3-(aminocarbonyl)-1-a-D-arabinofuranosylpyridinium inner salt (9CI)
    • alpha-Naad
    • DTXSID60148659
    • 108646-17-9
    • CHEBI:180596
    • Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 3-(aminocarbonyl)-1-a-D-arabinofuranosylpyridinium inner salt (9CI)
    • Inchi: 1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-30,32H,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15+,16-,20+,21-/m1/s1
    • InChI Key: VOXRVZMOBSLKFE-DUYCQTTQSA-N
    • SMILES: P(=O)(O)(OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H]([N+]2C=CC=C(C(N)=O)C=2)O1)[O-])O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O

Computed Properties

  • Exact Mass: 663.10931
  • Monoisotopic Mass: 663.10912256g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 18
  • Heavy Atom Count: 44
  • Rotatable Bond Count: 11
  • Complexity: 1130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 6
  • XLogP3: nothing
  • Topological Polar Surface Area: 321Ų

Experimental Properties

  • PSA: 321.09
Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd